molecular formula C16H15ClN2O4 B14347286 N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide CAS No. 91676-95-8

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide

Cat. No.: B14347286
CAS No.: 91676-95-8
M. Wt: 334.75 g/mol
InChI Key: TVCGBVHCTVHBND-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, hydroxy, and nitro groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxy-4-nitroaniline and 2,4,6-trimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
  • N-(5-Chloro-2-hydroxy-4-nitrophenyl)benzamide

Uniqueness

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethylbenzamide moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.

Properties

CAS No.

91676-95-8

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-4-nitrophenyl)-2,4,6-trimethylbenzamide

InChI

InChI=1S/C16H15ClN2O4/c1-8-4-9(2)15(10(3)5-8)16(21)18-12-6-11(17)13(19(22)23)7-14(12)20/h4-7,20H,1-3H3,(H,18,21)

InChI Key

TVCGBVHCTVHBND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C

Origin of Product

United States

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